molecular formula C11H19NO5 B13011723 Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B13011723
M. Wt: 245.27 g/mol
InChI Key: ZDAKQPBCDUXZGY-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is an azetidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and two substituents at the 3-position: a hydroxyl (-OH) and a 2-methoxy-2-oxoethyl (-CH₂C(O)OMe) group. This compound serves as a versatile intermediate in organic synthesis, particularly for drug discovery, due to its reactive sites and stereochemical complexity. Its synthesis typically involves Aza-Michael addition reactions, as described in multiple studies .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-6-11(15,7-12)5-8(13)16-4/h15H,5-7H2,1-4H3

InChI Key

ZDAKQPBCDUXZGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through nucleophilic substitution reactions.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that azetidine derivatives exhibit cytotoxic properties against various cancer cell lines. The structural modifications offered by the tert-butyl and methoxy groups may enhance the selectivity and efficacy of these compounds against tumor cells .
  • Neuroprotective Effects : Some studies suggest that compounds similar to tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
  • Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

Synthetic Applications

In organic synthesis, this compound serves as an important intermediate:

  • Building Block for Complex Molecules : Its unique structure allows it to act as a versatile building block in the synthesis of more complex azetidine derivatives. These derivatives can be tailored for specific biological activities or for use in materials science .
  • Chiral Synthesis : The compound can be utilized in asymmetric synthesis processes, enabling the production of chiral molecules that are crucial in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study synthesized a series of azetidine derivatives using this compound as a precursor. These derivatives were tested for their anticancer activity against human breast cancer cell lines, showing promising results with IC50 values lower than existing treatments .

Case Study 2: Neuroprotective Compound Development

Research focusing on neuroprotective agents incorporated tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine into a series of compounds aimed at reducing oxidative stress in neuronal cells. The results indicated a significant reduction in cell death in models of neurodegeneration, highlighting its potential therapeutic role .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the azetidine ring is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Substituents at C3 Molecular Formula Molecular Weight Key Features
Target Compound -OH, -CH₂C(O)OMe C₁₂H₂₁NO₅ 259.30 Hydrogen bonding capacity via -OH; ester functionality for reactivity .
tert-Butyl 3-(2H-benzotriazol-2-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate -CH₂C(O)OMe, benzotriazolyl C₂₀H₂₅N₅O₅ 415.44 Enhanced aromatic interactions; potential for photophysical applications.
tert-Butyl 3-(4-chlorophenyl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate -CH₂C(O)OMe, 4-chlorophenyl C₁₇H₂₁ClNO₄ 338.81 Increased lipophilicity; potential neuroprotective activity .
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate -CH₂C(O)OEt C₁₂H₂₁NO₄ 243.30 Ethoxy group alters hydrolysis kinetics compared to methoxy.
tert-Butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate -OH, 3-methoxyphenyl C₁₅H₂₁NO₄ 279.33 Aromatic moiety enhances π-π stacking; solubility differences .
tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate -OH, -CH₂OH C₉H₁₇NO₄ 203.24 Dual hydroxyl groups increase polarity and hydrogen bonding .

Physical and Spectral Properties

  • Melting Points : Hydroxyl-containing derivatives (e.g., target compound) often exist as oils, while aromatic analogs like 5k (pyridyl-substituted) form solids (m.p. 100.9–102.2°C) .
  • IR Spectroscopy : C=O stretches at 1735–1740 cm⁻¹ (ester) and 1693–1700 cm⁻¹ (carbamate) are consistent across analogs .
  • NMR Data : ¹H-NMR chemical shifts for the azetidine protons range from δ 3.5–4.5 ppm, with variations depending on substituent electronegativity .

Biological Activity

Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS No. 1926205-50-6) is a compound of significant interest in medicinal chemistry due to its unique azetidine structure, which contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}NO5_5, with a molecular weight of approximately 245.27 g/mol. The compound features a tert-butyl group, a hydroxy group, and a methoxy-2-oxoethyl substituent, which enhance its chemical reactivity and biological properties .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Reactions involving azetidine derivatives : Utilizing existing azetidine frameworks to introduce functional groups.
  • Alkylation reactions : Modifying the azetidine structure with tert-butyl and methoxy groups.
  • Carboxylation techniques : Employing carboxylic acid derivatives to form the carboxylate moiety.

Anticancer Properties

Research indicates that compounds with azetidine structures often exhibit significant anticancer activity . This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
This compoundMCF-74.0
DoxorubicinMCF-70.5
EtoposideHCT1160.8

Antioxidant Activity

The compound also exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. In assays such as DPPH and FRAP, tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine demonstrated significant ability to scavenge free radicals and reduce oxidative damage in cellular models .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. It has shown selective activity against strains like Staphylococcus aureus and Enterococcus faecalis, indicating potential applications in treating bacterial infections .

The biological activity of tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine is believed to be mediated through several mechanisms:

  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases, thereby inhibiting proliferation.
  • Apoptosis Induction : Triggering apoptotic pathways through the activation of caspases.
  • Reactive Oxygen Species (ROS) Modulation : Altering ROS levels to enhance oxidative stress in cancer cells while protecting normal cells .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a mouse model bearing human tumor xenografts. The administration of tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine resulted in significant tumor regression compared to controls, showcasing its potential as an anticancer therapeutic agent .

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